

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-3-carboxamide

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Compound of Interest

Compound Name: Pyridazine-3-carboxamide

Cat. No.: B1582110

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. It is this foundational knowledge that dictates a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide is crafted to provide an in-depth, practical, and scientifically rigorous exploration of **Pyridazine-3-carboxamide**, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the interconnectedness of its chemical and physical attributes. This document is designed to be a self-validating resource, empowering researchers to not only understand but also strategically leverage the unique characteristics of this promising molecule.

Molecular Identity and Structural Elucidation

Pyridazine-3-carboxamide, with the molecular formula $C_5H_5N_3O$, is a key heterocyclic compound featuring a pyridazine ring substituted with a carboxamide group at the 3-position. This seemingly simple arrangement of atoms imparts a unique set of electronic and steric properties that are pivotal to its biological activity and pharmaceutical potential.

Chemical Structure:

Caption: 2D Chemical Structure of **Pyridazine-3-carboxamide**

This structure reveals the presence of two adjacent nitrogen atoms in the aromatic ring, a feature that significantly influences the molecule's dipole moment, basicity, and hydrogen bonding capabilities. The carboxamide group introduces both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), further enhancing its potential for molecular recognition.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Pyridazine-3-carboxamide** is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

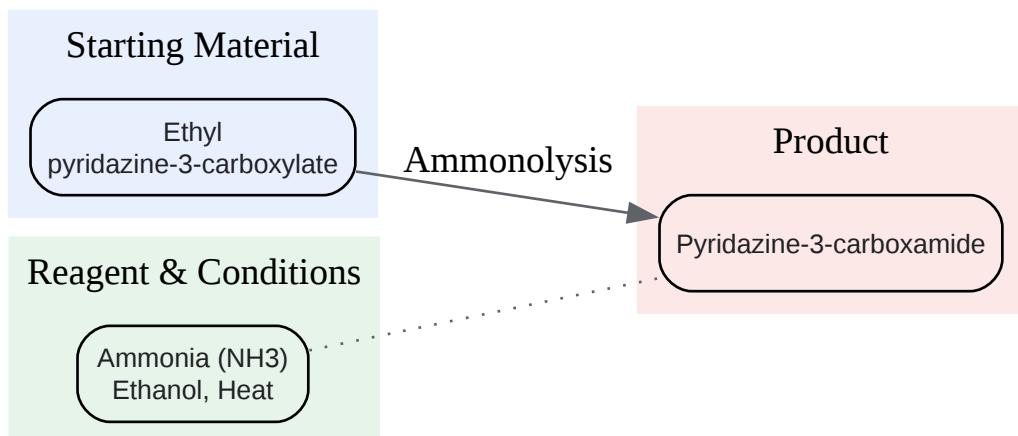
Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ N ₃ O	[1] [2]
Molecular Weight	123.11 g/mol	[1] [2]
Melting Point	182-182.5 °C	[3]
Boiling Point	Decomposes before boiling (predicted)	
logP (Octanol-Water Partition Coefficient)	-0.73	[4]
pKa (Pyridazine Ring)	~2.3 (for the parent pyridazine)	[5]
pKa (Carboxamide)	Not experimentally determined (predicted to be weakly acidic/basic)	
Solubility in Water	Sparingly soluble (qualitative)	
Solubility in Organic Solvents	Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol (qualitative)	

Expert Insights: The negative logP value indicates that **Pyridazine-3-carboxamide** is a hydrophilic molecule, suggesting good aqueous solubility, which is often a desirable trait for oral drug candidates. The melting point is relatively high, indicating a stable crystal lattice. The basicity of the pyridazine ring is weak, which can be advantageous in avoiding off-target interactions with acidic biopolymers. The amide group is generally considered neutral, but its protonation or deprotonation under extreme pH conditions could influence stability and solubility.

Synthesis and Chemical Reactivity

The primary route to **Pyridazine-3-carboxamide** involves the ammonolysis of an ester precursor, typically ethyl pyridazine-3-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Scheme:



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Caption: Synthesis of **Pyridazine-3-carboxamide**.

Chemical Reactivity and Stability:

The pyridazine ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, it can undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. The carboxamide functional group is susceptible to hydrolysis under both acidic and basic

conditions, yielding pyridazine-3-carboxylic acid. Understanding the kinetics of this hydrolysis is critical for determining the shelf-life of potential drug formulations.

Forced degradation studies are essential to probe the intrinsic stability of the molecule. A typical forced degradation protocol would involve exposing **Pyridazine-3-carboxamide** to the following conditions as per ICH guidelines:

- Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
- Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Thermal Degradation: Dry heat (e.g., 105 °C).
- Photolytic Degradation: Exposure to UV and visible light.

The degradation products would then be identified and characterized to understand the degradation pathways.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of the data, standardized and validated experimental protocols must be employed.

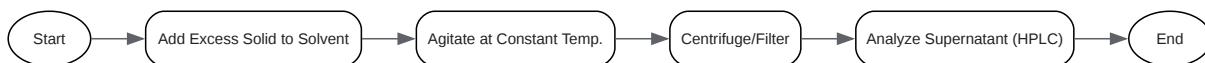
Solubility Determination (Shake-Flask Method)

This equilibrium solubility method is considered the gold standard.

Protocol:

- Preparation: Add an excess amount of **Pyridazine-3-carboxamide** to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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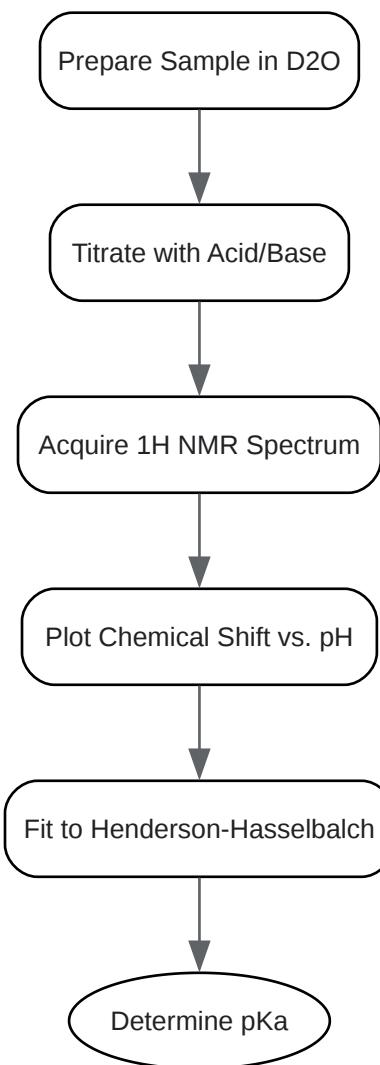
Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (NMR Titration)

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shift changes of specific protons as a function of pH.

Protocol:

- Sample Preparation: Dissolve a known concentration of **Pyridazine-3-carboxamide** in D₂O.
- Titration: Incrementally add a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to the NMR tube, measuring the pH (or pD) after each addition.
- Data Acquisition: Acquire a ¹H NMR spectrum at each pH point.
- Data Analysis: Plot the chemical shift of a proton sensitive to the ionization state of the molecule (e.g., protons on the pyridazine ring) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.



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Caption: pKa Determination by NMR Titration.

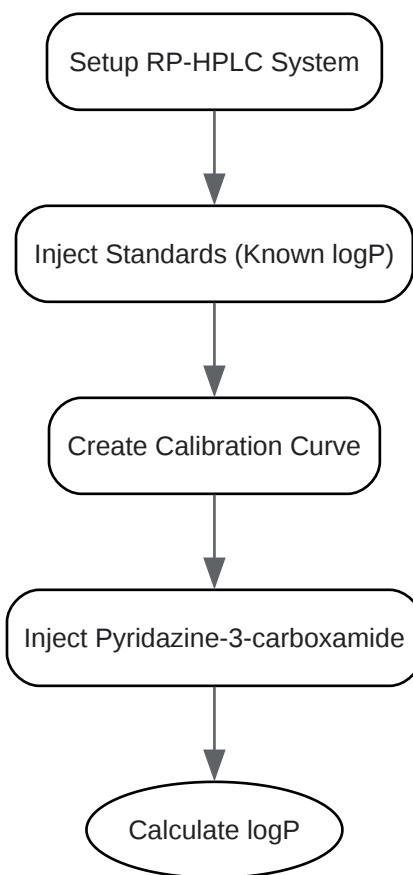
logP Determination (Reverse-Phase HPLC)

This method offers a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.

Protocol:

- System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

- Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') against the known logP values.
- Sample Analysis: Inject the **Pyridazine-3-carboxamide** solution and determine its retention time.
- Calculation: Calculate the capacity factor for **Pyridazine-3-carboxamide** and use the calibration curve to determine its logP.



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Caption: logP Determination by RP-HPLC.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of **Pyridazine-3-carboxamide**.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amide N-H protons. The chemical shifts and coupling constants will provide valuable information about the electronic environment and connectivity of the protons.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the five carbon atoms in the molecule, including the carbonyl carbon of the amide group.
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around $3400\text{-}3200\text{ cm}^{-1}$), the C=O stretch of the amide (around $1680\text{-}1630\text{ cm}^{-1}$), and C=N and C=C stretching vibrations of the pyridazine ring.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M^+) at m/z 123, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The **pyridazine-3-carboxamide** scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Its ability to engage in multiple hydrogen bonding interactions makes it an attractive pharmacophore for targeting various enzymes and receptors. For instance, derivatives of **pyridazine-3-carboxamide** have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, highlighting its potential in the development of therapeutics for inflammatory and neuropathic pain. The physicochemical properties outlined in this guide are critical for the rational design and optimization of such drug candidates.

Conclusion

Pyridazine-3-carboxamide is a molecule with a rich set of physicochemical properties that make it a valuable building block in drug discovery. Its hydrophilicity, hydrogen bonding potential, and synthetic accessibility provide a solid foundation for the development of novel therapeutic agents. This guide has aimed to provide a comprehensive and practical overview of these properties, grounded in established scientific principles and experimental methodologies. A thorough understanding and application of this knowledge will undoubtedly accelerate the journey of **pyridazine-3-carboxamide**-based compounds from the bench to the bedside.

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